4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Methylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually under acidic conditions, to yield the corresponding pyridine derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or trifluoroacetic acid are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives.
Protodeboronation: Pyridine derivatives.
Scientific Research Applications
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-16-7-6-9(10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQLWRHKIRXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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